molecular formula C11H10N4S B11058000 3-Ethyl-4-thioxopentane-1,1,2,2-tetracarbonitrile

3-Ethyl-4-thioxopentane-1,1,2,2-tetracarbonitrile

Cat. No.: B11058000
M. Wt: 230.29 g/mol
InChI Key: IGXOYQVLQSGOEV-UHFFFAOYSA-N
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Description

3-Ethyl-4-thioxopentane-1,1,2,2-tetracarbonitrile is an organic compound characterized by its unique structure, which includes a thioxo group and multiple nitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-4-thioxopentane-1,1,2,2-tetracarbonitrile typically involves the reaction of tetracyanoethylene with appropriate ketones. One common method is the reaction of tetracyanoethylene with ketones in the presence of a catalytic amount of hydrochloric acid in 1,4-dioxane . This method is widely used due to its general applicability and the ability to introduce aromatic substituents.

Industrial Production Methods

Industrial production of this compound may involve solvent-free conditions to conform to green chemistry principles. This approach avoids the use of toxic solvents and ensures high conversion rates . The reaction conditions are optimized to achieve high yields, typically ranging from 84% to 98%.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-4-thioxopentane-1,1,2,2-tetracarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like ammonia, primary amines, and alcohols are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various heterocyclic compounds, amines, and oxo derivatives, depending on the reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 3-Ethyl-4-thioxopentane-1,1,2,2-tetracarbonitrile involves the alkylation of nucleophilic regions of DNA, leading to the inhibition of cell proliferation . The compound’s multiple nitrile groups enhance its reactivity, allowing it to form stable complexes with nitrogenous bases in DNA, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethyl-4-thioxopentane-1,1,2,2-tetracarbonitrile is unique due to the presence of the thioxo group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research purposes.

Properties

Molecular Formula

C11H10N4S

Molecular Weight

230.29 g/mol

IUPAC Name

3-ethyl-4-sulfanylidenepentane-1,1,2,2-tetracarbonitrile

InChI

InChI=1S/C11H10N4S/c1-3-10(8(2)16)11(6-14,7-15)9(4-12)5-13/h9-10H,3H2,1-2H3

InChI Key

IGXOYQVLQSGOEV-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=S)C)C(C#N)(C#N)C(C#N)C#N

Origin of Product

United States

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